molecular formula C22H17N7O3 B2883423 N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 1448058-91-0

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2883423
CAS No.: 1448058-91-0
M. Wt: 427.424
InChI Key: OHWOJOTXAVECSD-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N7O3 and its molecular weight is 427.424. The purity is usually 95%.
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Biological Activity

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a distinctive structure characterized by multiple functional groups that contribute to its biological activity. The key components include:

  • Pyridazine and triazole rings that are known for their roles in various biological interactions.
  • A benzo[c]isoxazole moiety which is often associated with neuroprotective and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects against various diseases.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound. Below is a summary of findings from different research sources:

Activity IC50/Activity Level Reference
AntimicrobialIC50 = 7.05 μM (Mtb)
AnticancerSignificant inhibition
Anti-inflammatoryModerate activity

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against Mycobacterium tuberculosis (Mtb), with an IC50 value of 7.05 μM, indicating effective inhibition without acute cellular toxicity towards human lung fibroblast cells (MRC-5) at concentrations greater than 128 μM .

Anticancer Properties

The compound has shown promising anticancer properties in various assays. For instance, it was found to inhibit the proliferation of cancer cell lines significantly, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been evaluated through several assays, revealing moderate inhibitory effects on pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of triazole derivatives highlighted the superior activity of this compound against Mtb compared to other derivatives, emphasizing its unique structural features that enhance its bioactivity .
  • Cancer Cell Line Testing : Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it could induce apoptosis in cancer cells while sparing normal cells, showcasing its selective toxicity .
  • Inflammation Model : In a mouse model of inflammation, treatment with the compound resulted in reduced swelling and lower levels of inflammatory markers compared to controls, supporting its potential role in managing inflammatory conditions .

Properties

IUPAC Name

N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N7O3/c30-20-9-8-19(29-14-23-13-25-29)26-28(20)11-10-24-22(31)16-6-7-18-17(12-16)21(32-27-18)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWOJOTXAVECSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCCN4C(=O)C=CC(=N4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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